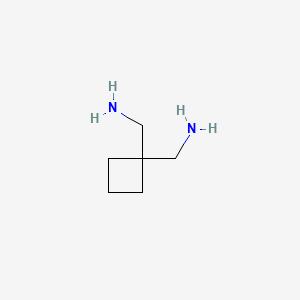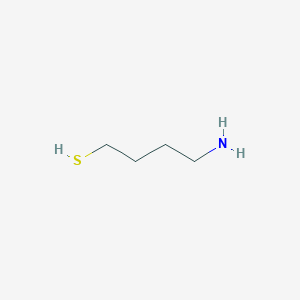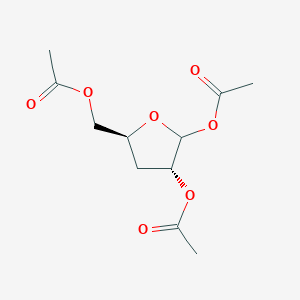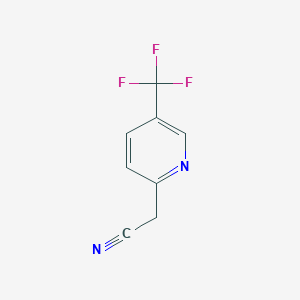
2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile involves the creation of versatile intermediates that can be used to produce a variety of trifluoromethylated N-heterocycles. One such intermediate is 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, which has been synthesized and investigated for its reactions with 1,2- and 1,3-bisnucleophiles . This intermediate showcases the potential for creating complex molecules with trifluoromethyl groups, which are of significant interest in pharmaceutical and agrochemical industries due to their ability to enhance the biological activity of compounds.
Molecular Structure Analysis
While the papers provided do not directly analyze the molecular structure of 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile, they do offer insights into the structural characteristics of related compounds. For instance, the introduction of electron-donating substituents in certain pyridine derivatives leads to significant shifts in the absorption and fluorescence maxima, indicating changes in the electronic structure of the molecule . These findings suggest that the trifluoromethyl group in the target compound would likely have a pronounced effect on its electronic properties and reactivity.
Chemical Reactions Analysis
The chemical reactivity of trifluoromethylated pyridines is a subject of interest due to their potential applications. The synthesis process of 5-(1-methylthio)ethyl-2-(trifluoromethyl)pyridine demonstrates the use of acetonitrile as a solvent and highlights the importance of reaction conditions, such as temperature and material ratios, in achieving high yields and purity . This study provides a case example of how trifluoromethylated pyridines can be synthesized with high efficiency, which is relevant for the synthesis of 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile.
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethylated pyridines are influenced by the presence of the trifluoromethyl group. Although the papers do not directly discuss the properties of 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile, they do provide information on related compounds. For example, the photoprocesses study in acetonitrile suggests that the solvent can play a role in the behavior of such compounds under light irradiation. Additionally, the synthesis study indicates that the trifluoromethyl group can be stably incorporated into pyridine rings, which is likely to affect the compound's boiling point, solubility, and stability.
科学的研究の応用
Agrochemical Industry
- Summary of Application : Trifluoromethylpyridine (TFMP) derivatives, such as 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile, are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Methods of Application : The synthesis of TFMP derivatives generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
- Results or Outcomes : The major use of TFMP derivatives is in the protection of crops from pests . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Agrochemical Industry
- Summary of Application : Trifluoromethylpyridine (TFMP) derivatives, such as 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile, are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Methods of Application : The synthesis of TFMP derivatives generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
- Results or Outcomes : The major use of TFMP derivatives is in the protection of crops from pests . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Pharmaceutical Industry
- Summary of Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Methods of Application : Similar to the agrochemical industry, the synthesis of TFMP derivatives in the pharmaceutical industry involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
- Results or Outcomes : The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis of Novel Compounds
- Summary of Application : This compound can be used as a building block in the synthesis of novel organic compounds .
- Methods of Application : The specific methods of application would depend on the target compound being synthesized. Generally, it would involve various organic reactions such as nucleophilic substitutions or additions .
- Results or Outcomes : The synthesis of novel compounds can lead to the discovery of new materials or drugs with unique properties .
Fungicidal Activity
- Summary of Application : Compounds containing the pyridine group, such as “2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile”, have been found to exhibit fungicidal activity .
- Methods of Application : These compounds can be applied to crops to protect them from fungal infections .
- Results or Outcomes : The use of these compounds can lead to improved crop yields and reduced losses due to fungal diseases .
Safety And Hazards
将来の方向性
Trifluoromethylpyridine derivatives, such as 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the development of novel compounds with unique biological properties, like 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile, is an important research topic .
特性
IUPAC Name |
2-[5-(trifluoromethyl)pyridin-2-yl]acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)6-1-2-7(3-4-12)13-5-6/h1-2,5H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMNJBOEUBLOPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649593 |
Source


|
| Record name | [5-(Trifluoromethyl)pyridin-2-yl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile | |
CAS RN |
939793-18-7 |
Source


|
| Record name | [5-(Trifluoromethyl)pyridin-2-yl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

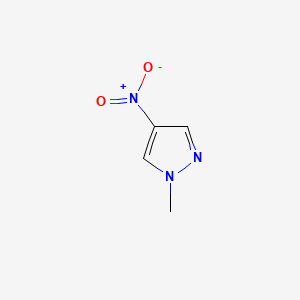
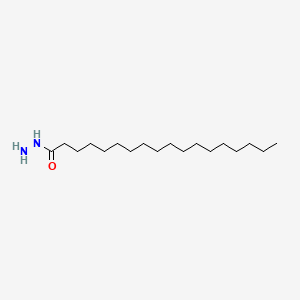

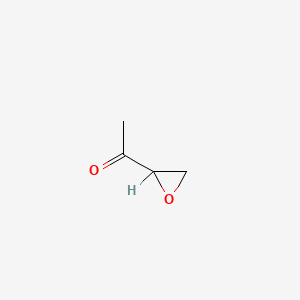
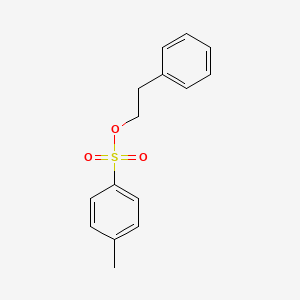
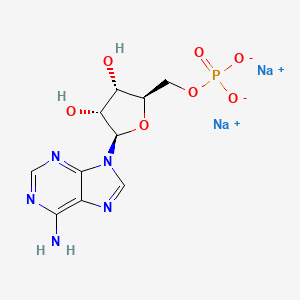
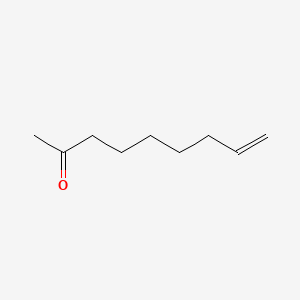
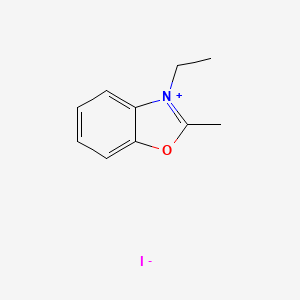
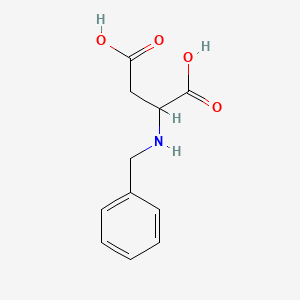

![1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole](/img/structure/B1328792.png)
